![molecular formula C21H26Cl2N6O2 B2657566 8-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione CAS No. 879589-83-0](/img/structure/B2657566.png)
8-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione
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Description
8-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione is a useful research compound. Its molecular formula is C21H26Cl2N6O2 and its molecular weight is 465.38. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular Activity
Research into closely related purine-2,6-dione derivatives has shown promising results in the development of cardiovascular therapies. Compounds with modifications at the 8-alkylamino and 7-(2-hydroxy-3-piperazinopropyl) positions demonstrated significant electrocardiographic, antiarrhythmic, and hypotensive activities. These findings suggest that similar structural modifications in purine-2,6-diones, including the compound of interest, could yield potential cardiovascular benefits (Chłoń-Rzepa et al., 2004).
Psychotropic Potential
Another study explored the psychotropic potential of purine-2,6-dione derivatives, focusing on their affinity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and their anxiolytic and antidepressant properties. This research indicates that structurally similar compounds might serve as the basis for developing new treatments for mental health disorders, pointing to the broader applicability of purine derivatives in neuropsychopharmacology (Chłoń-Rzepa et al., 2013).
Antitumor and Antiproliferative Effects
Compounds related to the one have been synthesized and evaluated for their antitumor and antiproliferative effects. For instance, novel purine linked piperazine derivatives were synthesized to target Mycobacterium tuberculosis, demonstrating the potential of such compounds in antimicrobial and antituberculosis research. These findings suggest possible research applications in developing novel antitumor agents based on purine-piperazine structures (Konduri et al., 2020).
properties
IUPAC Name |
8-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N6O2/c1-13(2)11-29-17-18(26(3)21(31)25-19(17)30)24-20(29)28-9-7-27(8-10-28)12-14-15(22)5-4-6-16(14)23/h4-6,13H,7-12H2,1-3H3,(H,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOCHBKWCVTKPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1N3CCN(CC3)CC4=C(C=CC=C4Cl)Cl)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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